molecular formula C18H20N2O6 B11207633 Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207633
M. Wt: 360.4 g/mol
InChI Key: YBODJWFXGHKIFT-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by the presence of a nitrophenyl group, a propan-2-yl group, and two ester groups attached to the dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium ethoxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Pyridine derivatives

    Reduction: Amino derivatives

    Substitution: Alkyl or aryl substituted esters

Scientific Research Applications

Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

    Medicine: Investigated for its potential use as a calcium channel blocker, which could have implications for treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.

    Amlodipine: A longer-acting dihydropyridine used in the treatment of hypertension and angina.

    Felodipine: Known for its high vascular selectivity and use in managing hypertension.

Uniqueness

Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its nitrophenyl group may also influence its interaction with biological targets and its overall efficacy and safety profile.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

dimethyl 4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20N2O6/c1-11(2)19-9-14(17(21)25-3)16(15(10-19)18(22)26-4)12-6-5-7-13(8-12)20(23)24/h5-11,16H,1-4H3

InChI Key

YBODJWFXGHKIFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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